2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide
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Overview
Description
2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of 2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the benzoxazole core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the 3-fluorophenyl group: This step involves the substitution reaction of the benzoxazole core with a 3-fluorophenyl halide under suitable conditions.
Attachment of the pyridin-3-ylpropyl group: This is typically done through a nucleophilic substitution reaction where the benzoxazole derivative is reacted with a pyridin-3-ylpropyl halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
2-(3-chlorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-bromophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide: Similar structure but with a bromine atom instead of fluorine.
2-(3-methylphenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-(3-pyridin-3-ylpropyl)-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-18-7-1-6-17(12-18)22-26-19-13-16(8-9-20(19)28-22)21(27)25-11-3-5-15-4-2-10-24-14-15/h1-2,4,6-10,12-14H,3,5,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICARKJEPCGZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)NCCCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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